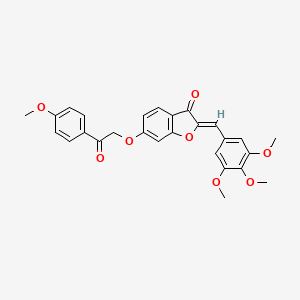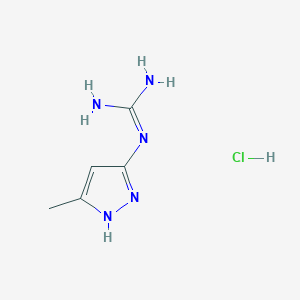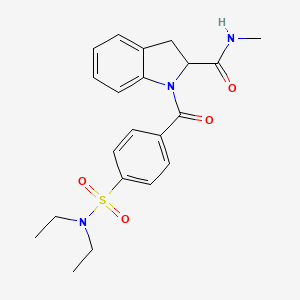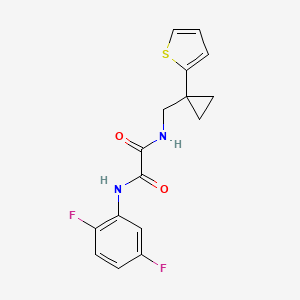
N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their antimicrobial and anticancer properties . They are synthesized to combat drug resistance by pathogens and cancerous cells .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. One such method involves the reduction of Schiff bases . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Molecular Structure Analysis
The molecular structures of similar compounds have been analyzed using techniques like NMR, IR and elemental analysis . These compounds often consist of asymmetric units in different crystal systems .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazole derivatives often involve reduction processes . Sodium borohydride (NaBH4) is a common reducing agent used due to its selectivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are usually confirmed by spectroanalytical data such as NMR and IR .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiazole derivatives, including our compound of interest, have shown promise in combating bacterial and fungal infections. Specifically, the synthesized derivatives were evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . Further research could explore their potential as alternatives to existing antibiotics.
Anticancer Properties
Cancer remains a significant global health challenge. Our compound has been investigated for its anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Notably, compounds d6 and d7 demonstrated the most potent activity against breast cancer cells in vitro . These findings suggest that this thiazole derivative could be explored as a potential lead compound for developing targeted anticancer therapies.
Rational Drug Design
Molecular docking studies revealed that several derivatives (d1, d2, d3, d6, and d7) exhibited favorable binding scores within the active sites of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as valuable starting points for rational drug design, potentially leading to the development of more effective drugs .
Anti-Inflammatory Properties
The thiazole nucleus, a key component of our compound, has been associated with anti-inflammatory effects. While further investigations are needed, this property could be relevant in the context of inflammatory diseases and conditions .
Antibacterial Applications
Thiazole derivatives have been explored for their antibacterial properties. By interfering with bacterial lipid biosynthesis or employing other mechanisms, these compounds may offer new avenues for combating bacterial infections .
Antifungal Potential
The same thiazole nucleus has demonstrated antifungal activity. Investigating the efficacy of our compound against specific fungal strains could provide insights into its potential clinical applications .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-2-26-13-5-3-11(4-6-13)19-16(24)9-12-10-27-18(20-12)22-17(25)14-7-8-15(23)21-14/h3-6,10,14H,2,7-9H2,1H3,(H,19,24)(H,21,23)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCGXECHCDKMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride](/img/structure/B2808251.png)

![4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2808260.png)
![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2808261.png)
![5-chloro-2-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2808262.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2808263.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2808264.png)
![Tert-butyl 4-[2-(1-cyanobutylamino)-1-hydroxy-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2808267.png)
![methyl 3-((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2808268.png)




